molecular formula C7H4F5NO B2774690 6-(pentafluoroethyl)-1,2-dihydropyridin-2-one CAS No. 1027021-05-1

6-(pentafluoroethyl)-1,2-dihydropyridin-2-one

Cat. No.: B2774690
CAS No.: 1027021-05-1
M. Wt: 213.107
InChI Key: UUEDPMIVCSMVTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(pentafluoroethyl)-1,2-dihydropyridin-2-one is a chemical compound characterized by the presence of a pyridinone ring substituted with a pentafluoroethyl group

Preparation Methods

The synthesis of 6-(pentafluoroethyl)-1,2-dihydropyridin-2-one typically involves the introduction of the pentafluoroethyl group to the pyridinone ring. One common method involves the reaction of 2-pyridone with pentafluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetonitrile. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

6-(pentafluoroethyl)-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The pentafluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

6-(pentafluoroethyl)-1,2-dihydropyridin-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein-ligand binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 6-(pentafluoroethyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pentafluoroethyl group enhances the compound’s binding affinity and specificity, allowing it to modulate the activity of its targets. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

6-(pentafluoroethyl)-1,2-dihydropyridin-2-one can be compared with other fluorinated pyridinone derivatives, such as:

    6-(1,1,2,2,2-pentafluoroethyl)pyridin-2-amine: Similar in structure but with an amine group instead of a ketone.

    2-bromo-6-(1,1,2,2,2-pentafluoroethyl)pyridine: Contains a bromine atom, which can lead to different reactivity and applications.

    6-(1,1,2,2,2-pentafluoroethyl)dihydro-2,4(1H,3H)-pyrimidinedione: A pyrimidinedione derivative with similar fluorinated properties.

These comparisons highlight the unique properties of this compound, particularly its stability and reactivity, which make it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

6-(1,1,2,2,2-pentafluoroethyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F5NO/c8-6(9,7(10,11)12)4-2-1-3-5(14)13-4/h1-3H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUEDPMIVCSMVTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC(=C1)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F5NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.